![molecular formula C11H18N4O2 B1491837 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one CAS No. 2098090-69-6](/img/structure/B1491837.png)
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Overview
Description
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one, also known as 2-Azo-1-oxa-8-azaspiro[5.5]undecan-8-yl-ethan-1-one or 2-Azo-1-oxa-8-azaspiro[5.5]undecan-8-yl-ethan-1-one, is an organic compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of ways in laboratories, such as in the synthesis of new compounds and for its potential applications in medicinal and biotechnological research.5]undecan-8-yl-ethan-1-one, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations in lab experiments, and its potential future directions.
Scientific Research Applications
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Its structural uniqueness allows for the exploration of novel pharmacophores, which can lead to the development of new therapeutic agents. The azido group in particular may be leveraged in click chemistry reactions, which are often used to create diverse libraries of drug candidates.
Drug Synthesis
In drug synthesis, the azido group of this compound can participate in various chemical reactions that are pivotal in the construction of complex molecules . This includes its use in the synthesis of cyclic compounds through intramolecular cyclization reactions, which can be essential for the development of drugs with specific three-dimensional structures.
Material Science
The compound’s unique molecular structure can be exploited in material science research. It offers potential as a monomer or a cross-linker in the creation of novel polymeric materials . These materials could have unique properties such as enhanced durability or specialized conductivity, making them suitable for a wide range of industrial applications.
Bioconjugation
Bioconjugation techniques often employ azides due to their reactivity and specificity. The azido group in 2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one can be used for the attachment of various biomolecules to surfaces or to each other, which is a critical step in the development of diagnostic assays and targeted drug delivery systems .
properties
IUPAC Name |
2-azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-14-13-8-10(16)15-6-3-5-11(9-15)4-1-2-7-17-11/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDCDHMEVPZHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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